molecular formula C21H22O5 B12402917 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol

Cat. No.: B12402917
M. Wt: 354.4 g/mol
InChI Key: PPBISUGOQDBBEL-ZDUSSCGKSA-N
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Description

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol is a complex organic compound known for its diverse pharmacological properties. This compound is a derivative of coumarin, a class of compounds widely recognized for their biological activities. It is often studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .

Scientific Research Applications

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. For example, it has been shown to interact with nitric oxide synthase and prostaglandin synthase, influencing inflammatory and cardiovascular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol

InChI

InChI=1S/C21H22O5/c1-21(2)9-8-15-16(26-21)6-4-12-10-13(11-25-20(12)15)14-5-7-17(24-3)19(23)18(14)22/h4-9,13,22-23H,10-11H2,1-3H3/t13-/m0/s1

InChI Key

PPBISUGOQDBBEL-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C(=C(C=C4)OC)O)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C(=C(C=C4)OC)O)O)C

Origin of Product

United States

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